

An In-depth Technical Guide to the Binding Affinity and Kinetics of GSK046

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Compound of Interest

Compound Name: GSK046

Cat. No.: B2702350

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Introduction

GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and other proteins, BET proteins recruit transcriptional machinery to specific genomic loci, thereby influencing the expression of genes involved in inflammation and cancer.

The development of domain-selective BET inhibitors like **GSK046**, which preferentially targets the second bromodomain (BD2) over the first (BD1), allows for a more nuanced investigation of the distinct biological roles of these domains. This technical guide provides a comprehensive overview of the binding affinity and kinetics of **GSK046**, including detailed experimental methodologies and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of **GSK046** has been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity across the BET family bromodomains.

Table 1: **GSK046** IC50 Values for BET Bromodomains

Target	IC50 (nM)	Assay Method
BRD2 BD2	264	TR-FRET
BRD3 BD2	98	TR-FRET
BRD4 BD2	49	TR-FRET
BRDT BD2	214	TR-FRET
BRD2 BD1	>10,000	TR-FRET
BRD3 BD1	>10,000	TR-FRET
BRD4 BD1	>10,000	TR-FRET
BRDT BD1	>50,000	TR-FRET

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: **GSK046** Kd Values from BROMOScan

Target	Kd (nM)
BRD4 BD2	9
BRDT BD2	15
BRD3 BD2	32
BRD2 BD2	35
BRD4 BD1	769
BRD2 BD1	1621
BRD3 BD1	2082
BRDT BD1	2454

BROMOScan is a competition binding assay.[\[7\]](#)

Table 3: Cellular Activity of **GSK046**

Assay	Cell Type	Measurement	pIC50	IC50 (nM)
MCP-1 Production	LPS-stimulated PBMCs	MCP-1 release	7.5	30

This assay measures the ability of **GSK046** to inhibit the release of a pro-inflammatory chemokine.[\[1\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments cited. Note that specific concentrations and conditions may vary between laboratories and should be optimized accordingly.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying ligand-protein binding in a homogeneous format.

Principle: This assay measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) conjugated to one binding partner to an acceptor fluorophore (e.g., phycoerythrin or a fluorescent tracer) on the other. Binding brings the donor and acceptor into proximity, resulting in a FRET signal.

General Protocol:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
 - Reconstitute recombinant bromodomain protein (e.g., BRD4 BD2) and a biotinylated histone peptide ligand (or a fluorescently labeled small molecule probe).

- Prepare a solution of a Europium-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-conjugated acceptor fluorophore.
- Prepare serial dilutions of **GSK046**.
- Assay Procedure:
 - In a 384-well plate, add the bromodomain protein and the biotinylated ligand.
 - Add the **GSK046** dilutions or vehicle control.
 - Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.
 - Add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).
 - Incubate for a further period (e.g., 60 minutes) in the dark.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~615 nm) and acceptor (~665 nm).
- Data Analysis:
 - Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
 - Plot the ratio against the logarithm of the **GSK046** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

BROMOScan® Assay

BROMOScan® is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins Discovery) used to determine the dissociation constants (K_d) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

General Workflow:

- A specific bromodomain protein, tagged with a unique DNA identifier, is incubated with the test compound (**GSK046**).
- This mixture is then added to a well containing an immobilized ligand that binds to the active site of the bromodomain.
- After an incubation period, the wells are washed to remove unbound protein.
- The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
- The results are compared to a control (no test compound), and the percent displacement is calculated.
- By testing a range of compound concentrations, a dose-response curve is generated to determine the K_d value.

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay

This cellular assay assesses the ability of **GSK046** to modulate the inflammatory response in primary human immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like monocytes within the PBMC population. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). The inhibitory effect of **GSK046** on this process is quantified.

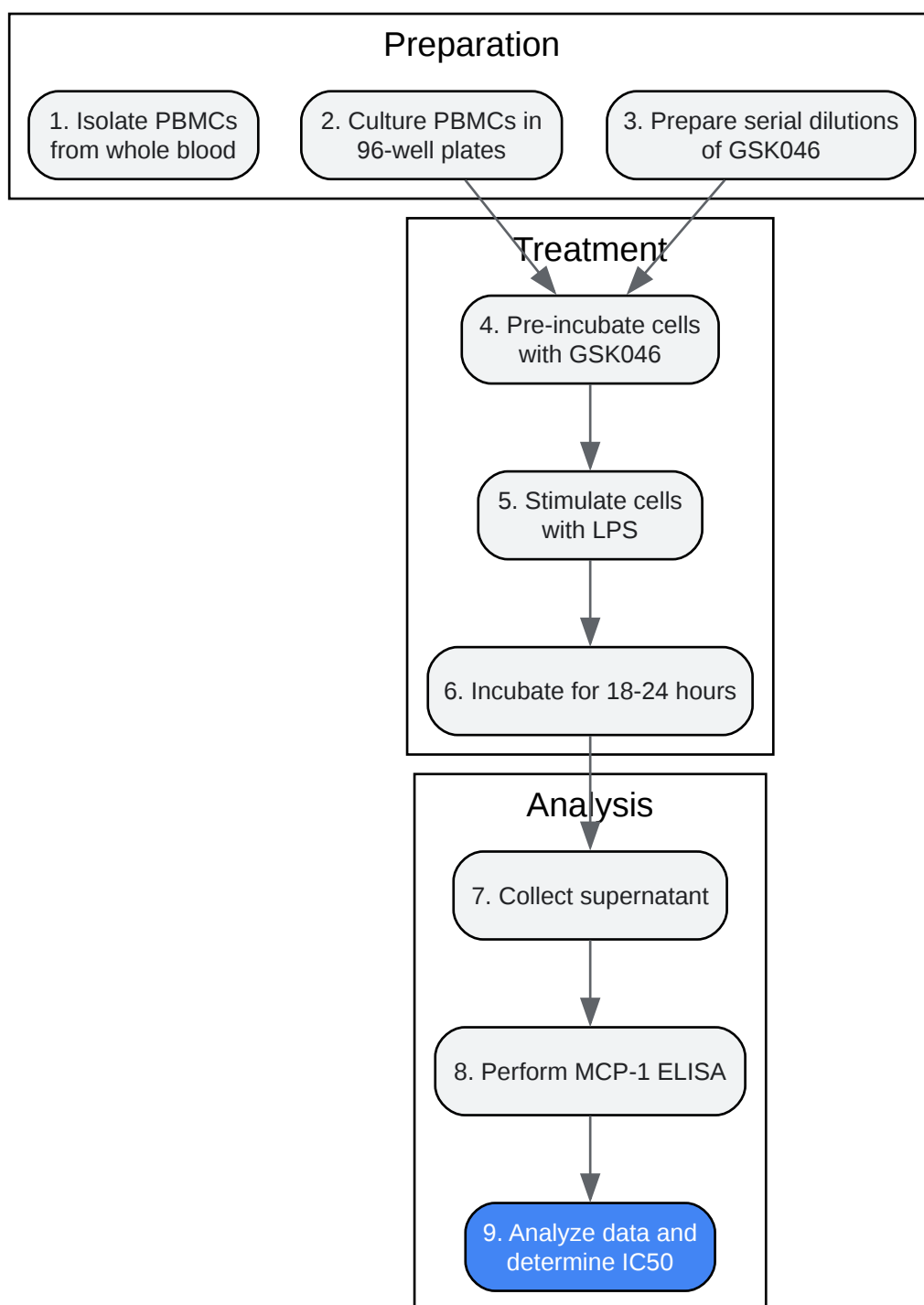
General Protocol:

- PBMC Isolation:
 - Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
 - Wash the isolated cells with sterile phosphate-buffered saline (PBS).
- Cell Culture and Treatment:
 - Resuspend PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
 - Plate the cells in a 96-well plate at a density of approximately $1-2 \times 10^6$ cells/mL.
 - Pre-incubate the cells with serial dilutions of **GSK046** or vehicle control for a defined period (e.g., 1 hour).
 - Stimulate the cells with LPS (e.g., 100 ng/mL).
- Incubation and Supernatant Collection:
 - Incubate the plates at 37°C in a humidified CO2 incubator for a specified time (e.g., 18-24 hours).
 - Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- MCP-1 Quantification:
 - Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Plot the MCP-1 concentration against the logarithm of the **GSK046** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or pIC50 value.

Mandatory Visualization

BET Protein Signaling Pathway





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